3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline

Vue d'ensemble

Description

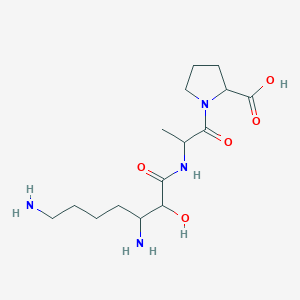

3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline is a complex organic compound with the molecular formula C15H28N4O5

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection and deprotection of functional groups, as well as the use of coupling agents to form peptide bonds. Common reagents used in the synthesis include amino acids, protecting groups like Boc (tert-butyloxycarbonyl), and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino groups can be reduced to form primary amines.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.

Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino groups may produce primary amines.

Applications De Recherche Scientifique

3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.

Biology: The compound is studied for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal protein aggregation.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.

Mécanisme D'action

The mechanism of action of 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,7-Diamino-2-hydroxyheptanoic acid

- Alanyl-proline

- 2-Hydroxyheptanoyl-alanyl-proline

Uniqueness

3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for research and industrial applications.

Activité Biologique

3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline is a complex organic compound with significant implications in biochemical research and potential therapeutic applications. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate interactions and subsequent catalysis.

Enzyme Inhibition

Research indicates that this compound acts as a selective inhibitor for various enzymes involved in metabolic pathways. Its ability to alter enzyme kinetics makes it a valuable tool in studying metabolic processes and potential therapeutic interventions for diseases characterized by abnormal enzyme activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains amino and hydroxy groups | Enzyme inhibition, protein interactions |

| 3,7-Diamino-2-hydroxyheptanoic acid | Lacks proline moiety | Less effective in enzyme modulation |

| Alanyl-proline | Simple dipeptide structure | Limited biological activity compared to more complex derivatives |

The comparative analysis highlights the unique structural features of this compound that enhance its biological activity relative to simpler compounds.

Therapeutic Potential

Ongoing research is investigating the therapeutic potential of this compound in treating diseases associated with protein aggregation and metabolic disorders. Its role in modulating protein interactions suggests possible applications in drug development for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

- Inhibition of Protein Aggregation : A study demonstrated that this compound effectively inhibited the aggregation of amyloid-beta peptides in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.

- Metabolic Engineering : Research involving the metabolic engineering of microbial strains has shown that this compound can enhance the production of valuable metabolites by modulating metabolic pathways through enzyme inhibition .

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of novel materials and bioactive compounds within industrial settings. Its properties make it a suitable candidate for further exploration in material science and biotechnology.

Propriétés

IUPAC Name |

1-[2-[(3,7-diamino-2-hydroxyheptanoyl)amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O5/c1-9(14(22)19-8-4-6-11(19)15(23)24)18-13(21)12(20)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJIYWFNDOCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932394 | |

| Record name | N-(3,7-Diamino-1,2-dihydroxyheptylidene)alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144732-36-5 | |

| Record name | 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144732365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,7-Diamino-1,2-dihydroxyheptylidene)alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.